molecular formula C6H16Cl2N2O2 B13507455 rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans

rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans

Cat. No.: B13507455
M. Wt: 219.11 g/mol
InChI Key: VAEYZNDZSGADDB-RUTFAPCESA-N
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Description

rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans: is a chemical compound with a complex structure that includes a dioxane ring and an aminomethyl group. This compound is often used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans involves multiple steps, including the formation of the dioxane ring and the introduction of the aminomethyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process typically includes steps like crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions: rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the aminomethyl group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine hydrochloride
  • rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine sulfate

Uniqueness: rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This uniqueness can influence its chemical reactivity, solubility, and biological activity compared to similar compounds.

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

219.11 g/mol

IUPAC Name

[(2S,5R)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-1-5-3-10-6(2-8)4-9-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;;

InChI Key

VAEYZNDZSGADDB-RUTFAPCESA-N

Isomeric SMILES

C1[C@@H](OC[C@H](O1)CN)CN.Cl.Cl

Canonical SMILES

C1C(OCC(O1)CN)CN.Cl.Cl

Origin of Product

United States

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